1-Méthyltétrazole

Vue d'ensemble

Description

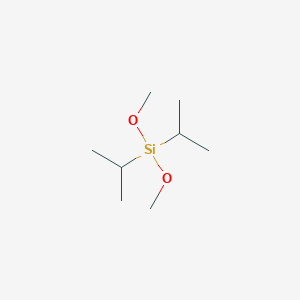

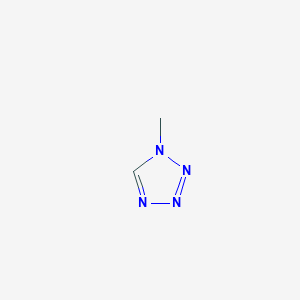

1-Methyl-1H-tetrazole is a derivative of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. Tetrazoles are known for their high nitrogen content and stability among heterocycles. They are of significant interest in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar electronic and steric properties . The methylated version, 1-methyl-1H-tetrazole, has been explored for its potential in energetic materials and coordination chemistry .

Synthesis Analysis

The synthesis of 1H-tetrazoles, including 1-methyl-1H-tetrazole, can be achieved through the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts in water . This method has a broad scope, allowing for the preparation of various substituted tetrazoles. Additionally, 1-methyl-1H-tetrazole can be synthesized from 1,5H-tetrazole and methyl iodide . The synthesis of tetrazoles has been a subject of continuous development, with researchers seeking more efficient and eco-friendly methods, including microwave-assisted synthesis, heterogeneous catalysts, and the use of nanoparticles .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-tetrazole and its derivatives has been characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These studies have provided detailed insights into the crystalline state structures, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

1H-tetrazole acts as a catalyst in phosphomorpholidate coupling reactions, which are essential for the synthesis of nucleoside diphosphate sugars. This catalytic activity is attributed to tetrazole's ability to act as an acid and a nucleophilic catalyst, facilitating the formation of pyrophosphate bonds . Moreover, 1-methyl-1H-tetrazole has been evaluated for its use in energetic transition metal complexes, demonstrating the versatility of tetrazoles in forming a wide range of compounds with varying properties .

Physical and Chemical Properties Analysis

Tetrazoles, including 1-methyl-1H-tetrazole, exhibit high thermal stability and are often used as energetic materials. The physical and chemical properties of these compounds have been extensively studied using DSC, TGA, and calorimetric measurements. The heats of formation, detonation pressures, and velocities of tetrazole-based compounds have been calculated, showing their potential as replacements for traditional explosives . Additionally, the sensitivity of these compounds to impact, friction, and electrical discharge has been tested, providing valuable information for their safe handling and potential applications .

Applications De Recherche Scientifique

Médecine

Les tétrazoles, y compris le 1-méthyltétrazole, ont une large gamme d'applications dans le domaine de la médecine . La structure unique des dérivés du tétrazole en fait des médicaments utiles . Ils ont été utilisés dans la synthèse de divers médicaments en raison de leurs propriétés antibactériennes, anti-inflammatoires, anticancéreuses et anticonvulsivantes .

Agriculture

Les composés tétrazoles, y compris le this compound, ont trouvé une large application en agriculture . Leurs propriétés uniques les rendent aptes à être utilisés dans diverses applications agricoles .

Science des matériaux

Dans le domaine de la science des matériaux, les tétrazoles sont utilisés en raison de leurs caractéristiques structurelles planes riches en électrons polynitrogénés . Cette structure spéciale rend les dérivés du tétrazole utiles dans la création de divers matériaux fonctionnels .

Explosifs

Les dérivés du tétrazole, y compris le this compound, sont utilisés dans la création d'explosifs . Leur teneur élevée en azote et leurs caractéristiques structurelles uniques les rendent adaptés à cette fin .

Synthèse écologique

La synthèse des dérivés du tétrazole, y compris le this compound, peut être abordée de manière écologique

Mécanisme D'action

Target of Action

Tetrazole derivatives have been used in the development of various drugs, including antibacterial, anti-allergic, and anti-inflammatory medications .

Mode of Action

This inhibition is believed to contribute to their efficacy as antifungal drugs .

Biochemical Pathways

Tetrazoles, including 1-Methyltetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways in a manner similar to carboxylic acids.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, which may enhance their bioavailability .

Result of Action

The inhibition of the fungal enzyme cytochrome p450 by tetrazole derivatives is believed to have a positive effect on their toxicity compared to other fungicidal preparations .

Action Environment

The synthesis of tetrazole derivatives has been reported to occur readily in water, suggesting that aqueous environments may facilitate their action .

Safety and Hazards

Propriétés

IUPAC Name |

1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAFFHIGWTVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168195 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16681-77-9 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.